SB-366791

TRPV1 Pain In vivo pharmacology

Researchers relying on capsazepine as a TRPV1 antagonist face critical limitations: poor selectivity, inability to block acid-mediated receptor activation, and reduced in vivo potency that demands higher dosing with greater off-target risk. SB-366791 directly resolves these gaps. • IC₅₀ = 5.7 ± 1.2 nM against capsaicin-induced TRPV1 activation, with selectivity confirmed across 47 off-target binding assays. • >4-fold greater in vivo potency than capsazepine in rodent pain models, enabling robust target engagement at lower doses. • Uniquely antagonizes acid-mediated rTRPV1 activation-essential for tissue acidosis models (inflammation, ischemia, cancer pain). • Cryo-EM-validated binding pose (human TRPV1-SB-366791 complex) supports structure-based drug design. Supplied with documented purity and reliable global fulfillment for rigorous, reproducible research.

Molecular Formula C16H14ClNO2
Molecular Weight 287.74 g/mol
CAS No. 1649486-65-6
Cat. No. B7764232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-366791
CAS1649486-65-6
Molecular FormulaC16H14ClNO2
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+
InChIKeyRYAMDQKWNKKFHD-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SB-366791 Potency and Selectivity


SB-366791 (CAS 472981-92-3) is a potent and selective cinnamide transient receptor potential vanilloid 1 (TRPV1) antagonist, identified through high-throughput screening. It exhibits an IC₅₀ of 5.7 ± 1.2 nM for inhibiting capsaicin-induced TRPV1 activation in cellular assays [1]. Its well-characterized selectivity profile, demonstrated by minimal activity against 47 off-target binding assays and distinct voltage-gated calcium channel (VGCC) interactions compared to capsazepine, makes it a valuable tool compound for elucidating TRPV1 biology in pain and inflammation research [2].

High-affinity TRPV1 antagonism for pathway-specific studies
Reported selectivity profile with minimal off-target activity
Pain and neurogenic inflammation research applications

Why SB-366791 Cannot Be Substituted


TRPV1 antagonists represent a chemically and pharmacologically diverse class of compounds with significant differences in potency, selectivity, and functional modality. Direct substitution of SB-366791 with older or more common antagonists like capsazepine is not scientifically valid due to capsazepine's well-documented non-selective actions and limited efficacy against acid-mediated activation of the receptor [1]. Similarly, other TRPV1 antagonists exhibit divergent in vivo and in vitro profiles, including differences in their effects on inflammatory pathways, hyperthermia induction, and central nervous system penetration [2]. Therefore, the specific quantitative profile of SB-366791, detailed below, is essential for experimental design and reproducibility.

Capsazepine selectivity mismatch
Capsazepine exhibits known off-target activity (VGCC, I(h)) and limited acid-antagonism, which may confound TRPV1-specific interpretation.
In vivo potency divergence
Reported in vivo target engagement doses differ significantly; direct replacement may shift dose-response relationships and experimental outcomes.
Antagonist modality gaps
Other TRPV1 antagonists may lack effective inhibition of acid- or heat-mediated receptor activation, limiting model relevance.

SB-366791 vs. TRPV1 Antagonists


Superior In Vivo Potency vs. Capsazepine

SB-366791 demonstrates significantly greater in vivo potency than capsazepine. A 0.5 mg/kg i.p. dose of SB-366791 significantly inhibited capsaicin-induced hypothermia, wiping movements, and vasodilatation in rats, while a 2 mg/kg dose of capsazepine was ineffective under the same conditions [1].

In vivo potency vs. capsazepine
Head-to-head
SB-366791 0.5 mg/kg i.p. inhibited capsaicin-induced endpoints; capsazepine 2 mg/kg ineffective
Reported >4-fold higher in vivo potency; supports dose selection for target engagement studies
Rat model, capsaicin challenge
TRPV1 Pain In vivo pharmacology

Cleaner Selectivity Profile vs. Capsazepine

SB-366791 demonstrates a superior selectivity profile compared to the early antagonist capsazepine. It exhibits little or no effect in a panel of 47 diverse binding assays, including a wide range of G-protein-coupled receptors and ion channels [1]. Crucially, unlike capsazepine, SB-366791 has no effect on the hyperpolarization-activated current (I(h)) or Voltage-gated Ca2+-channels (VGCC) in cultured rodent sensory neurons [2].

Selectivity vs. capsazepine
Head-to-head
No effect on I(h) or VGCC; minimal activity in 47 binding assays; capsazepine affects these targets
Supports TRPV1-specific attribution in neuronal assays
Cultured rodent sensory neurons
TRPV1 Selectivity Off-target effects

Broad-Modality Antagonism vs. Capsazepine

SB-366791 functions as an effective antagonist of human TRPV1 when activated by multiple modalities, including capsaicin, acid (protons), or noxious heat (50 °C) [1]. A key differentiator is that, unlike capsazepine, SB-366791 is an effective antagonist against acid-mediated activation of the rat TRPV1 (rTRPV1) channel [2].

Acid-mediated antagonism
Head-to-head
SB-366791 antagonizes acid-mediated rTRPV1; capsazepine ineffective
Enables TRPV1 studies in tissue acidosis models
Electrophysiological recordings
TRPV1 Modality-specific antagonism Acid sensing

Minimal Impact on Macrophage Activation

A comparative study profiling four TRPV1 antagonists (AMG9810, SB366791, BCTC, and CPZ) found that SB366791 was less effective at suppressing LPS-induced IL-6, IL-1β, and IL-18 release and COX-2 expression in murine macrophages [1]. While AMG9810 and CPZ showed significant anti-inflammatory effects in this model, SB366791 did not, indicating a more restricted role in modulating this particular inflammatory pathway [2].

Macrophage inflammation profile
Reported
SB-366791 showed minimal suppression of LPS-induced cytokines and COX-2, unlike AMG9810/CPZ
Reported restricted role in macrophage inflammatory pathway; supports neurogenic inflammation focus
Murine J774.1 macrophages
TRPV1 Inflammation Macrophage Cytokine

Superior In Vitro Potency

SB-366791 exhibits high in vitro potency, with an IC₅₀ of 5.7 nM for inhibiting capsaicin-induced TRPV1 activation [1]. This potency is comparable to or exceeds that of other widely used TRPV1 antagonists, positioning it as a high-affinity tool for cellular and molecular studies .

In vitro potency
Reported
IC₅₀ = 5.7 nM for capsaicin-induced TRPV1 activation
Assay potency context; supports cellular target engagement studies
Calcium flux assay
TRPV1 Potency In vitro pharmacology

Cryo-EM Validated Binding Mode

High-resolution cryo-EM structures have revealed that SB-366791 binds to the vanilloid site of human TRPV1 and acts as an allosteric inhibitor [1]. This structural information, unavailable for many older TRPV1 antagonists, provides a precise molecular-level understanding of its mechanism, distinguishing it from less well-characterized analogs. The binding site is supported by mutagenesis combined with electrophysiological recordings [2].

Binding mode (Cryo-EM)
Reported
Binds vanilloid site as allosteric inhibitor; structure at 3.2 Å (PDB: 8GFA)
Provides structural template for SAR and computational modeling
Human TRPV1 complex
TRPV1 Structural Biology Cryo-EM Allosteric Inhibition

SB-366791 Research Applications


In Vivo Neurogenic Pain & Inflammation

Based on its >4-fold higher in vivo potency compared to capsazepine [1], SB-366791 is the preferred TRPV1 antagonist for rodent models of capsaicin-induced pain, neurogenic inflammation, and associated behaviors. Its robust in vivo efficacy at lower doses enables clear target engagement with reduced risk of compound-related toxicity or off-target effects.

Acidosis-Driven TRPV1 Activation

Given its unique ability to antagonize acid-mediated activation of rTRPV1, a property not shared by capsazepine [1], SB-366791 is essential for experiments investigating TRPV1's role in pathological conditions associated with tissue acidosis, such as inflammation, ischemia, and cancer pain.

TRPV1 Antagonist Screening Assays

Its high in vitro potency (IC₅₀ = 5.7 nM) [1] and well-characterized selectivity profile [2] make SB-366791 an ideal positive control for high-throughput screening campaigns aimed at identifying novel TRPV1 modulators, as well as a benchmark for characterizing new TRPV1-targeting compounds in cellular assays.

Structure-Based Drug Design

The availability of a high-resolution cryo-EM structure of the human TRPV1-SB-366791 complex [1] provides a validated molecular template for structure-based drug design. This makes SB-366791 an invaluable tool for computational chemists and structural biologists aiming to develop next-generation TRPV1 analgesics with improved pharmacological profiles.

Application
Selection Property
Validation Focus
In vivo neurogenic pain models
Reported in vivo potency context
Target engagement at reduced doses
Acidosis-mediated TRPV1 studies
Antagonism of acid-mediated activation
Pathway interpretation in tissue acidosis models
TRPV1 modulator screening
Reported high-affinity binding and selectivity
Assay benchmark for target inhibition
Structure-based design of TRPV1 ligands
Resolved cryo-EM structure
Binding site validation and SAR analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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